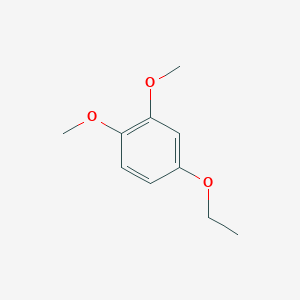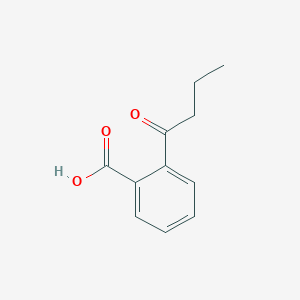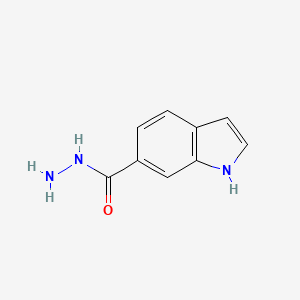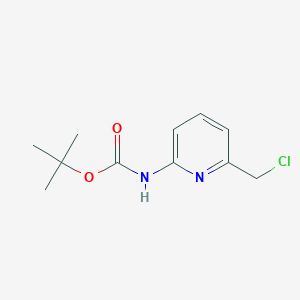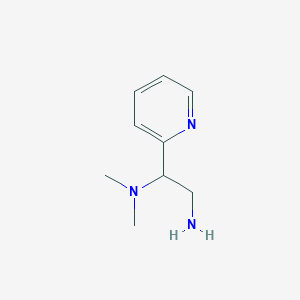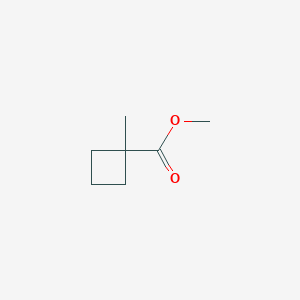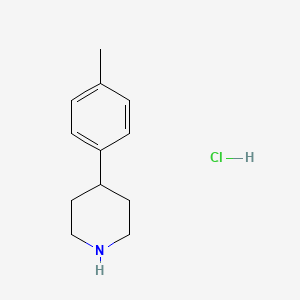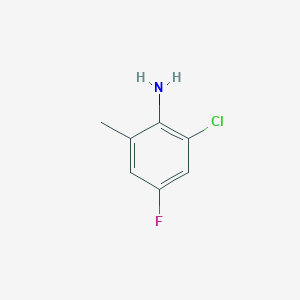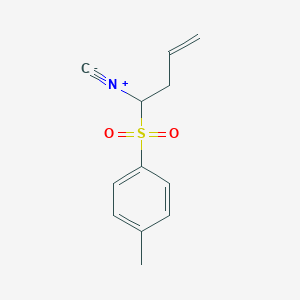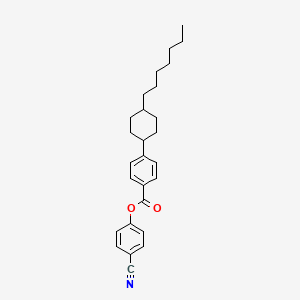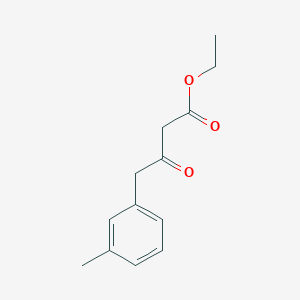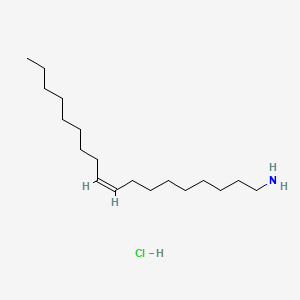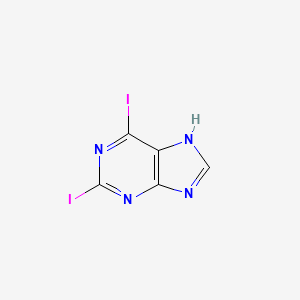
2,6-diiodo-7H-purine
概要
説明
2,6-Diiodo-7H-purine is a heterocyclic compound belonging to the purine family. Purines are nitrogen-containing compounds that play essential roles in various biological processes. The structure of this compound includes two iodine atoms attached to the purine ring at positions 2 and 6.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diiodo-7H-purine typically involves the iodination of purine derivatives. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst at room temperature. The process involves grinding the reactants together in a mortar, which provides high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide remains prevalent due to its efficiency and high selectivity. The reaction conditions are optimized to ensure maximum yield and purity, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,6-Diiodo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyanation Reactions: Direct regioselective C-H cyanation can be achieved using triflic anhydride activation followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodination.
Triflic Anhydride and TMSCN: Used for cyanation reactions.
Acetic Acid: Acts as a catalyst in iodination reactions.
Major Products:
Substituted Purines: Resulting from nucleophilic substitution.
Cyanated Purines: Formed through cyanation reactions.
科学的研究の応用
2,6-Diiodo-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of purine analogues with potential anticancer and antiviral activities.
Biological Studies: The compound serves as a tool for studying enzyme interactions and metabolic pathways involving purines.
Industrial Applications: It is used in the development of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of 2,6-diiodo-7H-purine involves its interaction with various enzymes and molecular targets. As a purine analogue, it can inhibit enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition disrupts nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells .
類似化合物との比較
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Thioguanine: Another purine analogue with anticancer properties.
Acyclovir: A purine-based antiviral agent.
Uniqueness: 2,6-Diiodo-7H-purine is unique due to the presence of two iodine atoms, which confer distinct chemical reactivity and biological activity compared to other purine analogues. Its ability to undergo specific substitution and cyanation reactions makes it a valuable compound in synthetic and medicinal chemistry .
特性
IUPAC Name |
2,6-diiodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCFPTJMAVGCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624733 | |
| Record name | 2,6-Diiodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-95-3 | |
| Record name | 2,6-Diiodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



